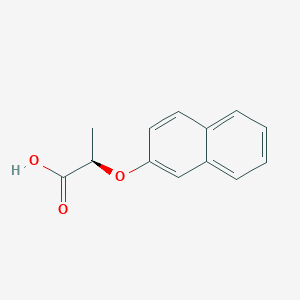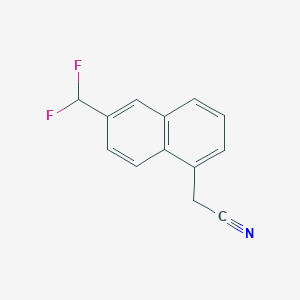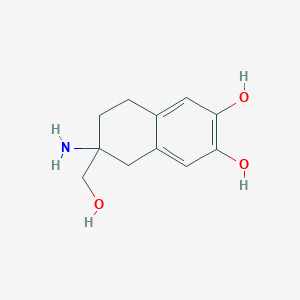![molecular formula C15H17N B11892038 2-Isopropyl-[1,1'-biphenyl]-4-amine](/img/structure/B11892038.png)
2-Isopropyl-[1,1'-biphenyl]-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isopropyl-[1,1’-biphenyl]-4-amine is an organic compound that belongs to the biphenyl family. Biphenyl compounds consist of two benzene rings connected at the [1,1’] position. This particular compound features an isopropyl group at the 2-position and an amine group at the 4-position of the biphenyl structure. Biphenyl derivatives are known for their wide range of applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-[1,1’-biphenyl]-4-amine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the Wurtz–Fittig reaction, which includes the homodimerization of aryl halides in the presence of sodium metal .
Industrial Production Methods
Industrial production of biphenyl derivatives often involves scalable synthesis methods that ensure high yield and purity. The Suzuki–Miyaura coupling reaction is favored for its efficiency and environmental benignity. Additionally, the Ullmann reaction, which involves the coupling of aryl halides with copper catalysts, is also employed in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Isopropyl-[1,1’-biphenyl]-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions are common, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized biphenyl derivatives.
Reduction: Amine derivatives and reduced biphenyl compounds.
Substitution: Halogenated, nitrated, and other substituted biphenyl derivatives.
Scientific Research Applications
2-Isopropyl-[1,1’-biphenyl]-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-Isopropyl-[1,1’-biphenyl]-4-amine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, its antimicrobial activity may involve the inhibition of bacterial cell wall synthesis or disruption of microbial cell membranes . The anti-inflammatory effects could be mediated through the inhibition of pro-inflammatory cytokines and enzymes.
Comparison with Similar Compounds
2-Isopropyl-[1,1’-biphenyl]-4-amine can be compared with other biphenyl derivatives, such as:
2-Isopropyl-[1,1’-biphenyl]-4-ol: Similar structure but with a hydroxyl group instead of an amine group.
2-Isopropyl-[1,1’-biphenyl]-4-carboxylic acid: Contains a carboxyl group at the 4-position.
2-Isopropyl-[1,1’-biphenyl]-4-nitro: Features a nitro group at the 4-position.
The uniqueness of 2-Isopropyl-[1,1’-biphenyl]-4-amine lies in its amine group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C15H17N |
|---|---|
Molecular Weight |
211.30 g/mol |
IUPAC Name |
4-phenyl-3-propan-2-ylaniline |
InChI |
InChI=1S/C15H17N/c1-11(2)15-10-13(16)8-9-14(15)12-6-4-3-5-7-12/h3-11H,16H2,1-2H3 |
InChI Key |
VDSZANDTVOYAEK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)N)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![7-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol](/img/structure/B11892000.png)


![2H-Benzo[H]chromene-3-carbaldehyde](/img/structure/B11892011.png)


![3-Phenylimidazo[1,2-a]pyridin-2-ol](/img/structure/B11892031.png)

![6-Methoxy-N,N-dimethylbenzo[d]thiazol-2-amine](/img/structure/B11892044.png)
